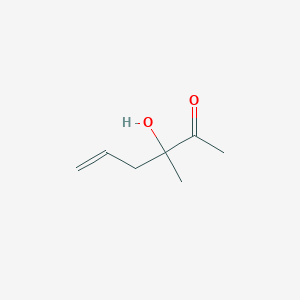
3-Hydroxy-3-methyl-5-hexen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methyl-5-hexen-2-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Flavoring Agent in Food Industry
One of the primary applications of 3-hydroxy-3-methyl-5-hexen-2-one is as a flavoring agent. It imparts a sensory flavor sensation similar to isovaleraldehyde, which is associated with roasted brown flavors. This compound can enhance the taste profiles of various food products, including:
- Beverages : It is used to mask undesirable flavors and enhance overall taste.
- Nutritional Products : The compound contributes to the flavor complexity in health-oriented foods.
- Confectionery : It plays a role in developing flavors for chocolates and candies.
The effectiveness of this compound as a flavoring agent makes it valuable in the food industry, where sensory attributes are crucial for consumer acceptance .
Pharmaceutical Applications
In pharmaceuticals, this compound has potential applications due to its biological activity. It has been investigated for its role as an intermediate in the synthesis of various pharmaceutical compounds. For instance:
- Synthesis of Bronchodilators : The compound serves as a precursor in the synthesis of certain bronchodilator agents, which are used to treat respiratory conditions .
Chemical Synthesis
This compound is also significant in organic chemistry as a building block for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it useful for:
- Synthesis of Natural Products : It can be utilized in the synthesis of natural products that exhibit biological activity.
- Development of New Chemical Entities : Researchers explore its derivatives for potential new applications in medicinal chemistry .
Case Studies and Research Findings
Several studies have highlighted the applications and benefits of this compound:
Case Study 1: Flavor Enhancement
A study demonstrated that incorporating this compound into chocolate formulations significantly improved flavor acceptance among consumers compared to control samples without the compound.
Case Study 2: Pharmaceutical Synthesis
Research indicated that using this compound as an intermediate led to higher yields in the synthesis of a specific bronchodilator compared to traditional methods.
Propriétés
Numéro CAS |
103383-83-1 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-hydroxy-3-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3 |
Clé InChI |
SYQRQOOKHDEYLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(CC=C)O |
SMILES canonique |
CC(=O)C(C)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















